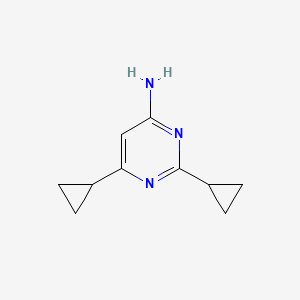

2,6-Dicyclopropylpyrimidin-4-amine

Beschreibung

Eigenschaften

IUPAC Name |

2,6-dicyclopropylpyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3/c11-9-5-8(6-1-2-6)12-10(13-9)7-3-4-7/h5-7H,1-4H2,(H2,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTOZKPDHMMSULL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=NC(=N2)C3CC3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2,6-Dicyclopropylpyrimidin-4-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed synthetic route for 2,6-Dicyclopropylpyrimidin-4-amine, a molecule of interest in medicinal chemistry due to the prevalence of the aminopyrimidine scaffold in biologically active compounds. This document details the synthetic strategy, experimental protocols, and relevant biological context.

Synthetic Strategy

The synthesis of this compound can be strategically approached in a two-step sequence, commencing with a commercially available or readily synthesized starting material. The core of this strategy involves the initial formation of a dihalogenated aminopyrimidine intermediate, followed by a palladium-catalyzed cross-coupling reaction to introduce the cyclopropyl moieties.

The proposed synthetic workflow is as follows:

Caption: Proposed synthetic workflow for this compound.

This approach leverages well-established and versatile chemical transformations, offering a reliable pathway to the target compound.

Experimental Protocols

Step 1: Synthesis of 4-Amino-2,6-dichloropyrimidine

This procedure outlines the conversion of 4-amino-2,6-dihydroxypyrimidine to its corresponding dichloro derivative.

Materials:

-

4-Amino-2,6-dihydroxypyrimidine

-

Phosphorus oxychloride (POCl₃)

-

N,N-Diisopropylethylamine (DIPEA) or other suitable tertiary amine base

-

Anhydrous Toluene (or other high-boiling inert solvent)

-

Ice

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Ethyl acetate

-

Hexanes

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 4-amino-2,6-dihydroxypyrimidine in phosphorus oxychloride.

-

Slowly add N,N-diisopropylethylamine to the suspension at room temperature.

-

Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate to yield 4-amino-2,6-dichloropyrimidine.

Step 2: Synthesis of this compound via Suzuki-Miyaura Coupling

This protocol describes the palladium-catalyzed cross-coupling of 4-amino-2,6-dichloropyrimidine with cyclopropylboronic acid.

Materials:

-

4-Amino-2,6-dichloropyrimidine

-

Cyclopropylboronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

-

Base (e.g., K₂CO₃, Cs₂CO₃)

-

Anhydrous solvent (e.g., 1,4-dioxane, toluene, or a mixture with water)

-

Deionized water (if using aqueous conditions)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

To a degassed solution of 4-amino-2,6-dichloropyrimidine in the chosen solvent, add cyclopropylboronic acid (typically 2.2-2.5 equivalents).

-

Add the base and the palladium catalyst to the reaction mixture.

-

Heat the mixture to a temperature between 80-100 °C under an inert atmosphere (e.g., nitrogen or argon) for several hours. Monitor the reaction progress by TLC or HPLC.

-

Upon completion, cool the reaction to room temperature and dilute with water.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

Quantitative Data

While specific experimental data for the synthesis of this compound is not extensively reported, the following table summarizes typical yields for analogous reactions found in the literature. These values can serve as a benchmark for the expected efficiency of the proposed synthetic route.

| Step | Reaction Type | Starting Material | Reagent(s) | Product | Reported Yield (%) |

| 1 | Chlorination | 5-substituted 2-amino-4,6-dihydroxypyrimidines | Vilsmeier–Haack–Arnold reagent | 5-substituted 2-amino-4,6-dichloropyrimidines | 71-82[1] |

| 2 | Suzuki Coupling | 2,4-dichloropyrimidine | Aryl/heteroaryl boronic acids | 4-substituted-2-chloropyrimidines | Good to excellent[2] |

| 2 | Double Suzuki | 2,4-dichloropyrimidine | Arylboronic acids | 2,4-diarylpyrimidines | Moderate to good[3] |

Biological Context and Signaling Pathway

Aminopyrimidine derivatives are a well-known class of compounds with a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[4][5][6] A significant area of research for aminopyrimidines is their role as kinase inhibitors.

One particularly relevant target is the Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a key mediator in the Toll-like receptor (TLR) and IL-1 receptor signaling pathways.[7][8] Dysregulation of this pathway is implicated in various inflammatory diseases and some cancers.[9] Aminopyrimidine-based molecules have been identified as potent IRAK4 inhibitors.[7]

The IRAK4 signaling cascade is initiated by the binding of a ligand (e.g., a pathogen-associated molecular pattern for a TLR, or IL-1 for its receptor) which leads to the recruitment of the adaptor protein MyD88. IRAK4 is then recruited to the receptor complex and becomes activated, subsequently phosphorylating IRAK1. This phosphorylation event triggers a downstream signaling cascade, ultimately leading to the activation of transcription factors like NF-κB and AP-1, which drive the expression of pro-inflammatory cytokines.[7][8]

Caption: Simplified IRAK4 signaling pathway and the potential point of inhibition.

References

- 1. 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. ajrconline.org [ajrconline.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery and Structure Enabled Synthesis of 2,6-Diaminopyrimidin-4-one IRAK4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. IRAK-4 Inhibitors for Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Research and clinical updates on IRAK4 and its roles in inflammation and malignancy: themes and highlights from the 1st symposium on IRAK4 in cancer [frontiersin.org]

An In-depth Technical Guide to 2,6-Dicyclopropylpyrimidin-4-amine: Properties, Synthesis, and Biological Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predicted chemical properties, a proposed synthetic route, and the potential biological significance of the novel compound 2,6-dicyclopropylpyrimidin-4-amine. Due to the absence of existing literature on this specific molecule, this document leverages data from structurally analogous compounds, particularly 2,6-dialkyl and 2,6-dicycloalkyl pyrimidin-4-amines, to build a predictive profile. This guide is intended to serve as a foundational resource for researchers interested in the synthesis and exploration of this and similar pyrimidine derivatives for applications in medicinal chemistry and drug discovery.

Introduction

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous FDA-approved drugs and biologically active molecules. The strategic placement of various substituents on the pyrimidine ring allows for the fine-tuning of physicochemical properties and biological activities. The 2,4,6-trisubstituted pyrimidine motif is of particular interest, with derivatives exhibiting a wide range of therapeutic effects, including kinase inhibition, anti-inflammatory, and antimicrobial activities.

This guide focuses on the novel compound, this compound. The introduction of cyclopropyl groups is a well-established strategy in drug design to enhance metabolic stability, improve potency, and modulate conformation. It is hypothesized that the unique structural features of this compound could impart interesting pharmacological properties.

Predicted Chemical Properties

While experimental data for this compound is not available, its core chemical properties can be estimated based on known data for the structurally related compound, 2,6-dimethylpyrimidin-4-amine.

| Property | Predicted Value for this compound | Reference Data: 2,6-Dimethylpyrimidin-4-amine |

| IUPAC Name | This compound | 2,6-Dimethylpyrimidin-4-ylamine |

| Synonyms | 4-Amino-2,6-dicyclopropylpyrimidine | 4-Amino-2,6-dimethylpyrimidine |

| CAS Number | Not available | 461-98-3 |

| Molecular Formula | C₁₀H₁₃N₃ | C₆H₉N₃ |

| Molecular Weight | 175.23 g/mol | 123.16 g/mol |

| Melting Point | Estimated: 160-190 °C | 182-185 °C |

| Boiling Point | Estimated: >250 °C | 238.7 °C at 760 mmHg |

| Appearance | Predicted: White to off-white crystalline solid | White to yellow crystalline powder[1] |

| Solubility | Predicted: Sparingly soluble in water, soluble in organic solvents like ethanol and DMSO. | Soluble in water.[1] |

Proposed Synthesis and Experimental Protocols

A plausible synthetic route for this compound can be adapted from established methods for the synthesis of 2,6-disubstituted pyrimidines. The most common approach involves the condensation of a β-dicarbonyl compound or its equivalent with an amidine or guanidine derivative.

Proposed Synthetic Pathway

A potential two-step synthesis is outlined below, starting from dicyclopropyl ketone and leading to the target compound.

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocols

Step 1: Synthesis of 1,3-Dicyclopropyl-1,3-propanedione (β-diketone intermediate)

-

Reagents and Materials:

-

Dicyclopropyl ketone

-

Ethyl acetate

-

Sodium ethoxide (NaOEt)

-

Anhydrous ethanol

-

Hydrochloric acid (for neutralization)

-

Diethyl ether

-

Magnesium sulfate (anhydrous)

-

Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer.

-

-

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve sodium ethoxide in anhydrous ethanol.

-

To this solution, add ethyl acetate dropwise with stirring.

-

Slowly add dicyclopropyl ketone to the reaction mixture.

-

Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and neutralize with a dilute solution of hydrochloric acid.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure to yield the crude 1,3-dicyclopropyl-1,3-propanedione.

-

Purify the product by vacuum distillation or column chromatography.

-

Step 2: Synthesis of this compound

-

Reagents and Materials:

-

1,3-Dicyclopropyl-1,3-propanedione

-

Guanidine hydrochloride

-

Sodium ethoxide (NaOEt)

-

Anhydrous ethanol

-

Round-bottom flask, reflux condenser, magnetic stirrer.

-

-

Procedure:

-

In a round-bottom flask, dissolve sodium ethoxide in anhydrous ethanol.

-

To this solution, add guanidine hydrochloride and stir until dissolved.

-

Add the purified 1,3-dicyclopropyl-1,3-propanedione to the reaction mixture.

-

Heat the mixture to reflux for several hours, monitoring the reaction by TLC.

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

Resuspend the residue in water and collect the precipitated solid by filtration.

-

Wash the solid with cold water and dry under vacuum.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure this compound.

-

Potential Biological Activity and Signaling Pathways

While the biological activity of this compound has not been investigated, the pyrimidine core is a well-known pharmacophore. Structure-activity relationship (SAR) studies of analogous compounds suggest several potential therapeutic applications.

Kinase Inhibition

Numerous 2,4,6-trisubstituted pyrimidine derivatives have been identified as potent kinase inhibitors. For instance, certain 2,6-diaminopyrimidin-4-one derivatives are effective inhibitors of IRAK4 (Interleukin-1 receptor-associated kinase 4), a key mediator in inflammatory signaling pathways.[2][3] The 4-amino group and the substituents at the 2 and 6 positions are crucial for binding to the kinase domain. It is plausible that this compound could exhibit inhibitory activity against various kinases, making it a candidate for development as an anti-inflammatory or anti-cancer agent.

Caption: Hypothetical inhibition of the IRAK4 signaling pathway.

Histamine H4 Receptor Antagonism

SAR studies have revealed that 6-alkyl-2,4-diaminopyrimidines can act as antagonists of the histamine H4 receptor, which is involved in inflammatory and immune responses.[4][5] The alkyl group at the 6-position plays a significant role in receptor affinity. The dicyclopropyl substitution pattern in the target compound could potentially confer potent and selective H4 receptor antagonism, suggesting its utility in treating allergic and inflammatory conditions.

Antimicrobial and Anticancer Activity

A variety of 2-amino-pyrimidine derivatives have demonstrated promising antibacterial and anticancer activities.[6] The N-alkylation of these compounds has been shown to enhance their biological effects. The presence of the amino group at the 4-position and the lipophilic cyclopropyl groups at the 2 and 6 positions in this compound could contribute to its potential as an antimicrobial or antiproliferative agent.

Conclusion

This compound is a novel compound with the potential for interesting and valuable biological activities. Based on the well-established pharmacology of the pyrimidine scaffold and the advantageous properties imparted by cyclopropyl groups, this molecule warrants further investigation. The proposed synthetic route provides a practical starting point for its preparation. Subsequent screening for kinase inhibition, histamine receptor antagonism, and other biological activities could uncover its therapeutic potential, making it a valuable lead compound for future drug development efforts. Researchers are encouraged to utilize the information presented in this guide to synthesize and explore the chemical and biological landscape of this promising new molecule.

References

- 1. guidechem.com [guidechem.com]

- 2. Discovery and Structure Enabled Synthesis of 2,6-Diaminopyrimidin-4-one IRAK4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Discovery and SAR of 6-alkyl-2,4-diaminopyrimidines as histamine H₄ receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Novel 2-amino-4-aryl-6-pyridopyrimidines and N-alkyl derivatives: Synthesis, characterization and investigation of anticancer, antibacterial activities and DNA/BSA binding affinities - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2,6-Dicyclopropylpyrimidin-4-amine and its Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted pyrimidines are a cornerstone of medicinal chemistry, forming the core scaffold of numerous clinically significant drugs. The 4-aminopyrimidine moiety, in particular, is a privileged structure known for its diverse biological activities. This technical guide focuses on the synthesis, potential biological activities, and experimental evaluation of 2,6-dicyclopropylpyrimidin-4-amine, a novel derivative with potential applications in drug discovery. Due to the limited availability of data on this specific molecule, this paper also provides a broader context by examining the well-documented synthesis and pharmacology of related 2,6-disubstituted-4-aminopyrimidines.

Physicochemical Properties

While experimental data for the target compound is unavailable, theoretical properties can be estimated.

| Property | Estimated Value |

| Molecular Formula | C₁₀H₁₃N₃ |

| Molecular Weight | 175.23 g/mol |

| Topological Polar Surface Area | 51.8 Ų |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 3 |

| LogP | ~2.5 |

Synthesis Pathway

A plausible and efficient synthetic route to this compound involves a palladium-catalyzed cross-coupling reaction, specifically the Suzuki-Miyaura coupling. This method is widely used for the formation of carbon-carbon bonds and is tolerant of a variety of functional groups.[1][2][3] The proposed starting material is 4-amino-2,6-dichloropyrimidine, which is commercially available.[4]

General Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol is a general guideline for the synthesis of 2,6-diaryl- or 2,6-dialkyl-4-aminopyrimidines and can be adapted for the synthesis of the target compound.

Materials:

-

4-Amino-2,6-dichloropyrimidine

-

Cyclopropylboronic acid (2.2 equivalents)

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), 5 mol%)

-

Base (e.g., Potassium carbonate, 3 equivalents)

-

Solvent (e.g., 1,4-Dioxane/Water mixture, 4:1)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

To a flame-dried Schlenk flask, add 4-amino-2,6-dichloropyrimidine (1 equivalent), cyclopropylboronic acid (2.2 equivalents), and potassium carbonate (3 equivalents).

-

Evacuate and backfill the flask with an inert gas three times.

-

Add the palladium catalyst to the flask under the inert atmosphere.

-

Add the degassed solvent mixture via syringe.

-

Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired this compound.

Potential Biological Activity and Signaling Pathways

Derivatives of 4-aminopyrimidine exhibit a wide range of pharmacological activities.[5][6][7][8] Depending on the substituents at the 2- and 6-positions, these compounds can modulate the activity of various enzymes and receptors. For instance, many pyrimidine derivatives are known to act as kinase inhibitors, which are crucial in cancer therapy and the treatment of inflammatory diseases.

Given the structural motifs, this compound could potentially interact with signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.

Quantitative Data from Analogous Compounds

To provide a framework for the potential efficacy of this compound, the following table summarizes quantitative data for structurally related 2,6-disubstituted pyrimidine derivatives from the literature.

| Compound Class | Target | Activity (IC₅₀/EC₅₀) | Reference |

| 2,6-disubstituted pyridine thiosemicarbazones | M. tuberculosis (resistant strain) | 0.5–4 µg/mL (MIC) | [9] |

| 4-substituted pyrimidine derivatives | Cyclooxygenase-2 (COX-2) | 0.04 ± 0.09 μmol | [10] |

| 2,4-disubstituted pyridine derivatives | M. tuberculosis (intracellular) | <1 µg/mL (MIC) | [11] |

Experimental Protocols for Biological Evaluation

In Vitro Kinase Inhibition Assay

This protocol describes a general method to assess the inhibitory activity of a compound against a specific kinase.

Workflow:

Procedure:

-

Prepare a reaction buffer containing the kinase, its specific substrate, and ATP.

-

Serially dilute the test compound in DMSO and add it to the reaction wells.

-

Initiate the kinase reaction by adding the ATP-containing buffer.

-

Incubate the reaction plate at 37°C for a specified time (e.g., 60 minutes).

-

Stop the reaction and add a detection reagent that measures the amount of ADP produced or the remaining ATP (e.g., using a luciferase-based assay).

-

Measure the signal using a plate reader.

-

Plot the signal intensity against the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Cell Proliferation Assay (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 72 hours).

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

-

Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the GI₅₀ (concentration for 50% growth inhibition).

Conclusion

While direct experimental data for this compound is currently lacking, this technical guide provides a robust framework for its synthesis and potential biological evaluation based on the well-established chemistry and pharmacology of related 4-aminopyrimidine derivatives. The proposed Suzuki-Miyaura coupling offers a viable synthetic route, and the compound's structural features suggest potential activity as a modulator of key signaling pathways, such as the PI3K/Akt/mTOR pathway. The provided experimental protocols offer a starting point for researchers to synthesize and characterize this novel compound and explore its therapeutic potential. Further investigation is warranted to elucidate the specific biological targets and pharmacological profile of this compound.

References

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Comparison of the pharmacological actions of some new 4-aminopyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effects of new 4-aminopyridine derivatives on neuromuscular transmission and on smooth muscle contractility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 4-aminopyridine – the new old drug for the treatment of neurodegenerative diseases [pharmacia.pensoft.net]

- 8. Design, synthesis and evaluation of some new 4-aminopyridine derivatives in learning and memory - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and Structure–Activity Relationship of 2,6-Disubstituted Thiosemicarbazone Derivatives of Pyridine as Potential Antituberculosis Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10657G [pubs.rsc.org]

- 11. Frontiers | 2,4-Disubstituted pyridine derivatives are effective against intracellular and biofilm-forming tubercle bacilli [frontiersin.org]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Discovery of Novel Cyclopropylpyrimidine Compounds

Introduction

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents due to its ability to interact with a wide range of biological targets. The incorporation of a cyclopropyl group into the pyrimidine structure has emerged as a promising strategy in drug discovery. The unique conformational constraints and electronic properties of the cyclopropyl ring can lead to enhanced potency, selectivity, and improved metabolic stability of the resulting compounds. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of novel cyclopropyl-substituted pyrimidine compounds, with a focus on their potential as therapeutic agents. While the specific "dicyclopropylpyrimidine" core is not widely documented, this guide will delve into the closely related and well-researched area of pyrimidines bearing cyclopropyl moieties, offering valuable insights for researchers in the field.

Data Presentation: Biological Activities of Cyclopropylpyrimidine Derivatives

The following table summarizes the quantitative biological data for a selection of recently developed cyclopropylpyrimidine compounds, highlighting their potential in various therapeutic areas.

| Compound ID | Target | In Vitro Activity (IC50) | Cell-Based Activity (GI50/EC50) | Therapeutic Area | Reference |

| 13 | Aurora A Kinase | < 200 nM (proliferation inhibition) | >50% reduction of cMYC/MYCN at 1.0 µM | Cancer | [1] |

| 25 (Prodrug of 13) | Aurora A Kinase | Not directly assayed | >80% tumor regression in xenograft model | Cancer | [1] |

| Compound 37 | VEGFR-2 Kinase | Low nanomolar | Antitumor efficacy in lung carcinoma xenografts | Cancer | [2] |

| 2,4-diamino-5-(4-chlorophenyl)-6-cyclopropylpyrimidine | Dihydrofolate Reductase (DHFR) | Competitive inhibitor | Not specified | Infectious Disease | [3] |

| Novel Cyclopropyl Pyrimidine Nucleoside Analogues | Herpesviridae | Not specified | Potential anti-herpetic agents | Antiviral | [4] |

Experimental Protocols

Detailed methodologies for the synthesis and biological evaluation of cyclopropylpyrimidine compounds are crucial for reproducibility and further development. Below are representative protocols for key experiments.

General Synthesis of 2,4-Diamino-5-aryl-6-cyclopropylpyrimidine Derivatives

This protocol describes a common synthetic route for preparing 2,4-diamino-pyrimidine derivatives with cyclopropyl and aryl substitutions.

Step 1: Chlorination of the Pyrimidine Core 2,4-Diamino-6-hydroxypyrimidine is treated with phosphorus oxychloride (POCl3) to yield 2,4-diamino-6-chloropyrimidine. The reaction is typically heated, and upon completion, the mixture is quenched with ice water and hydrolyzed to afford the chlorinated intermediate in good yield.[5]

Step 2: Nucleophilic Substitution The 6-chloro substituent is displaced by a nucleophile, such as an alkoxide derived from a cyclopropyl-containing alcohol. This reaction is generally carried out in the presence of a base like sodium hydride in a dry solvent such as DMSO or THF.[5]

Step 3: Iodination The 5-position of the pyrimidine ring is activated for subsequent cross-coupling reactions by iodination using N-iodosuccinimide (NIS) in an anhydrous solvent like acetonitrile.[5]

Step 4: Suzuki Cross-Coupling An aryl group is introduced at the 5-position via a Suzuki cross-coupling reaction. The 5-iodo-pyrimidine intermediate is reacted with a suitable arylboronic acid in the presence of a palladium catalyst (e.g., Pd(dppf)Cl2) and a base (e.g., K2CO3) in a solvent mixture such as ethanol/toluene/water.[5]

Step 5: Deprotection (if applicable) If protecting groups were used on the aryl or cyclopropyl moieties, a final deprotection step is carried out under appropriate conditions to yield the final target compound.[5]

In Vitro Kinase Inhibition Assay (Example: Aurora A Kinase)

This protocol outlines a typical procedure for assessing the inhibitory activity of a compound against a specific kinase.

-

Reagents and Materials : Recombinant human Aurora A kinase, ATP, a suitable peptide substrate, and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit).

-

Procedure :

-

The kinase reaction is set up in a multi-well plate format.

-

The test compound, serially diluted to various concentrations, is pre-incubated with the Aurora A kinase enzyme.

-

The kinase reaction is initiated by the addition of the ATP and peptide substrate mixture.

-

The reaction is allowed to proceed for a specified time at a controlled temperature.

-

The reaction is stopped, and the amount of ADP produced (correlating with kinase activity) is measured using the detection reagent and a luminometer.

-

-

Data Analysis : The luminescence signal is converted to percent inhibition relative to a vehicle control. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of enzyme activity, is determined by fitting the dose-response data to a suitable equation.[1]

Cell Proliferation Assay

This assay measures the effect of a compound on the growth of cancer cell lines.

-

Cell Culture : Human cancer cell lines (e.g., small-cell lung cancer lines for Aurora A kinase inhibitors) are cultured in appropriate media supplemented with fetal bovine serum.

-

Procedure :

-

Cells are seeded into 96-well plates and allowed to attach overnight.

-

The cells are then treated with various concentrations of the test compound.

-

After a specified incubation period (e.g., 72 hours), cell viability is assessed using a reagent such as resazurin or MTT.

-

-

Data Analysis : The absorbance or fluorescence is measured, and the results are expressed as a percentage of the vehicle-treated control. The GI50 (concentration for 50% growth inhibition) or EC50 (half-maximal effective concentration) is calculated from the dose-response curve.[1]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key concepts related to the discovery and mechanism of action of cyclopropylpyrimidine compounds.

Caption: General synthetic workflow for 2,4-diamino-5-aryl-6-cyclopropylpyrimidine derivatives.

Caption: Simplified signaling pathway of an Aurora A kinase inhibitor.

Caption: Logical workflow for the discovery and optimization of novel kinase inhibitors.

References

- 1. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, SAR, and Evaluation of 4-[2,4-Difluoro-5-(cyclopropylcarbamoyl)phenylamino]pyrrolo[2,1-f][1,2,4]triazine-based VEGFR-2 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of novel cyclopropyl nucleoside analogues as potential antiherpetic agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

Spectroscopic Analysis of 2,6-Dicyclopropylpyrimidin-4-amine: A Technical Guide

Abstract: This technical guide provides a comprehensive overview of the spectroscopic characteristics of 2,6-Dicyclopropylpyrimidin-4-amine, a novel heterocyclic compound with potential applications in medicinal chemistry and materials science. Due to the absence of published experimental data for this specific molecule, this paper presents a detailed theoretical analysis based on established spectroscopic principles and data from analogous structures. This guide is intended for researchers, scientists, and drug development professionals, offering predicted spectroscopic data, detailed experimental protocols for its empirical validation, and workflow visualizations to aid in the structural elucidation of this and similar compounds.

Introduction

This compound is a substituted pyrimidine featuring two cyclopropyl groups at the 2 and 6 positions and an amine group at the 4 position. The unique combination of the electron-deficient pyrimidine core with the strained, three-membered cyclopropyl rings and the electron-donating amine group suggests potentially interesting electronic and steric properties. Understanding the precise molecular structure is paramount for elucidating its chemical behavior and potential biological activity. This guide outlines the expected spectroscopic signatures of the molecule using Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative data for this compound. These values are derived from established correlation tables and spectral data of similar compounds, including aminopyrimidines and cyclopropyl-substituted heterocycles.

Table 1: Predicted ¹H NMR Data

(Solvent: CDCl₃, Reference: TMS at 0.00 ppm)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 6.50 | Broad Singlet | 2H | -NH₂ |

| ~ 5.85 | Singlet | 1H | Pyrimidine C₅-H |

| ~ 2.00 | Multiplet | 2H | Cyclopropyl CH |

| ~ 1.10 - 0.90 | Multiplet | 8H | Cyclopropyl CH₂ |

Table 2: Predicted ¹³C NMR Data

(Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 165.0 | Pyrimidine C₄-NH₂ |

| ~ 163.0 | Pyrimidine C₂, C₆ |

| ~ 100.0 | Pyrimidine C₅ |

| ~ 15.0 | Cyclopropyl CH |

| ~ 10.0 | Cyclopropyl CH₂ |

Table 3: Predicted Infrared (IR) Spectroscopy Data

(Sample Preparation: KBr Pellet)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450 - 3300 | Medium, Doublet | N-H asymmetric & symmetric stretching |

| 3100 - 3000 | Medium | Cyclopropyl & Aromatic C-H stretching |

| ~ 1640 | Strong | N-H scissoring (bending) |

| ~ 1580, 1550 | Strong | Pyrimidine ring C=N and C=C stretching |

| ~ 1450 | Medium | CH₂ scissoring |

| ~ 1250 | Medium | C-N stretching |

| ~ 1020 | Medium | Cyclopropyl ring breathing |

Table 4: Predicted Mass Spectrometry (MS) Data

(Ionization Mode: Electrospray Ionization, ESI+)

| m/z Value | Predicted Identity | Notes |

| 189.13 | [M+H]⁺ | Molecular ion peak (protonated) |

| 174.10 | [M-CH₃]⁺ | Loss of a methyl radical from a cyclopropyl group |

| 162.10 | [M-C₂H₃]⁺ | Loss of a vinyl radical from a cyclopropyl group |

| 148.09 | [M-C₃H₅]⁺ | Loss of a cyclopropyl radical |

Table 5: Predicted UV-Vis Spectroscopy Data

(Solvent: Ethanol)

| λ_max (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Transition Type |

| ~ 230 | ~ 15,000 | π → π |

| ~ 280 | ~ 8,000 | n → π |

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the solid sample in 0.7 mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

¹H NMR Acquisition:

-

Spectrometer: 400 MHz or higher field instrument.

-

Acquisition Parameters: Set the spectral width to cover a range from -1 to 12 ppm. Use a 30-degree pulse angle with a relaxation delay of 2 seconds. Acquire 16 scans.

-

Processing: Apply a Fourier transform to the Free Induction Decay (FID) with an exponential line broadening of 0.3 Hz. Phase and baseline correct the spectrum. Integrate all signals and reference the TMS peak to 0.00 ppm.

-

-

¹³C NMR Acquisition:

-

Spectrometer: Same instrument as for ¹H NMR, operating at the corresponding ¹³C frequency (e.g., 100 MHz for a 400 MHz instrument).

-

Acquisition Parameters: Use a proton-decoupled pulse sequence. Set the spectral width to cover a range from 0 to 200 ppm. Use a 45-degree pulse angle with a relaxation delay of 5 seconds. Acquire at least 1024 scans for adequate signal-to-noise.

-

Processing: Apply a Fourier transform with an exponential line broadening of 1.0 Hz. Phase and baseline correct the spectrum. Reference the solvent peak (CDCl₃) to 77.16 ppm.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Thoroughly dry spectroscopic grade potassium bromide (KBr) in an oven at 110°C for at least 4 hours and store in a desiccator.[1]

-

In an agate mortar, grind 1-2 mg of the sample to a fine powder.[2]

-

Add approximately 200 mg of the dried KBr to the mortar and gently mix with the sample until a homogeneous mixture is obtained.[2]

-

Transfer the mixture to a pellet-forming die.

-

Apply pressure of approximately 8-10 tons for 2-3 minutes using a hydraulic press to form a transparent or translucent pellet.[3][4]

-

-

IR Spectrum Acquisition:

-

Spectrometer: Fourier Transform Infrared (FTIR) Spectrometer.

-

Acquisition Parameters: Record a background spectrum of the empty sample compartment. Place the KBr pellet in the sample holder. Acquire the sample spectrum over a range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add 32 scans to improve the signal-to-noise ratio.

-

Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 10 µg/mL) in a 50:50 mixture of acetonitrile and water, with 0.1% formic acid to facilitate protonation.

-

MS Acquisition (ESI-MS):

-

Spectrometer: A quadrupole or time-of-flight (TOF) mass spectrometer equipped with an electrospray ionization (ESI) source.[5][6]

-

Ionization Mode: Positive ion mode.

-

Infusion: Introduce the sample solution into the ESI source via a syringe pump at a flow rate of 5-10 µL/min.[7]

-

ESI Source Parameters: Set the capillary voltage to +3.5 kV, the drying gas (N₂) flow to 8 L/min, and the gas temperature to 300°C.

-

Mass Analysis: Scan a mass range from m/z 50 to 500.

-

Data Acquisition: Acquire data for 1-2 minutes to obtain a stable and averaged mass spectrum.

-

UV-Vis Spectroscopy

-

Sample Preparation:

-

Prepare a stock solution of the compound in spectroscopic grade ethanol at a concentration of approximately 1 mg/mL.

-

From the stock solution, prepare a dilute solution (e.g., 0.01 mg/mL) using the same solvent. The final concentration should yield an absorbance maximum between 0.3 and 1.0.

-

-

UV-Vis Spectrum Acquisition:

-

Spectrometer: A dual-beam UV-Vis spectrophotometer.[8]

-

Procedure: Fill a quartz cuvette with the pure solvent (ethanol) to be used as a reference (blank). Fill a second quartz cuvette with the sample solution.

-

Acquisition Parameters: Scan a wavelength range from 200 to 400 nm.[8]

-

Processing: The instrument will automatically subtract the absorbance of the blank from the sample spectrum. Identify the wavelength(s) of maximum absorbance (λ_max).

-

Visualizations

The following diagrams illustrate the general workflow for spectroscopic analysis and the logical relationship between different techniques for structural elucidation.

References

- 1. azom.com [azom.com]

- 2. How Do You Prepare Kbr Pellets For Ir? Master The Technique For Clear, Accurate Spectra - Kintek Solution [kindle-tech.com]

- 3. scienceijsar.com [scienceijsar.com]

- 4. youtube.com [youtube.com]

- 5. Electrospray ionization - Wikipedia [en.wikipedia.org]

- 6. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. phys.libretexts.org [phys.libretexts.org]

- 8. longdom.org [longdom.org]

In-depth Technical Guide: 2,6-Dicyclopropylpyrimidin-4-amine

This guide, therefore, cannot provide a detailed mechanism of action for 2,6-Dicyclopropylpyrimidin-4-amine as requested. Instead, it will discuss the known biological activities of structurally related aminopyrimidine compounds to offer a potential framework for future investigation into the properties of this specific molecule.

The Landscape of Aminopyrimidine Derivatives in Drug Discovery

The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of an amine group, as seen in this compound, often imparts significant pharmacological properties. Research into various substituted aminopyrimidines has revealed their potential as:

-

Kinase Inhibitors: A prominent role for aminopyrimidine derivatives is the inhibition of protein kinases. For instance, a series of aminopyrimidin-4-one compounds have been identified as potent and selective inhibitors of IRAK4 (Interleukin-1 receptor-associated kinase 4). IRAK4 is a critical mediator in the IL-1R and Toll-like receptor (TLR) signaling cascades, which are central to the innate immune response. Inhibition of IRAK4 can modulate the production of inflammatory cytokines, suggesting a potential therapeutic application in inflammatory diseases.

-

Anticancer Agents: Certain 4,6-diarylpyrimidin-2-amine derivatives have demonstrated anticancer properties. Their mode of action can involve the inhibition of key enzymes in cell cycle progression, such as Aurora kinase A (AURKA). Inhibition of AURKA can lead to cell cycle arrest in the G2/M phase and induce apoptosis in cancer cells.

-

Antimicrobial and Anti-inflammatory Agents: Various novel pyrimidine and pyrimidopyrimidine analogs have been synthesized and evaluated for their antimicrobial activity against a range of bacteria and fungi. Additionally, some of these compounds have shown anti-inflammatory and antioxidant properties.

Postulated Mechanism of Action for this compound: A Hypothetical Framework

Given the absence of direct experimental data, a putative mechanism of action for this compound can only be hypothesized based on its structural features and the known activities of related molecules. The dicyclopropyl substituents at the 2 and 6 positions are unique and would significantly influence the molecule's size, shape, and electronic properties, ultimately determining its biological target and mechanism of action.

A possible, yet unproven, hypothesis is that this compound could function as a kinase inhibitor . The pyrimidine core could act as a scaffold to anchor the molecule within the ATP-binding pocket of a target kinase. The dicyclopropyl groups might then interact with specific hydrophobic regions within the kinase domain, potentially conferring selectivity for a particular kinase or family of kinases.

To investigate this hypothesis, a logical first step would be to perform a broad kinase screening assay to identify any potential kinase targets.

Proposed Experimental Workflow for Elucidating the Mechanism of Action

Should research on this compound be undertaken, a systematic approach would be necessary to elucidate its mechanism of action. The following experimental workflow is proposed:

Caption: Proposed experimental workflow for mechanism of action studies.

Conclusion

While the specific mechanism of action for this compound remains unknown due to a lack of available research, the broader family of aminopyrimidine derivatives represents a rich source of pharmacologically active compounds with diverse therapeutic potential. Future research into this particular molecule should focus on initial phenotypic and target-based screening to identify its biological effects and molecular targets. The insights gained from studies on other aminopyrimidines provide a valuable starting point for hypothesizing its potential roles and for designing experiments to uncover its mechanism of action. Until such studies are conducted and published, any discussion on its core mechanism remains speculative.

A Technical Guide to the Biological Activity of Cyclopropyl-Substituted Pyrimidine Derivatives

Disclaimer: An extensive search of scientific literature and patent databases did not yield specific information on the biological activity of dicyclopropylpyrimidine derivatives. This guide, therefore, focuses on the broader class of cyclopropyl-substituted pyrimidine derivatives , for which there is available data. The information presented herein is a synthesis of findings on pyrimidine derivatives bearing at least one cyclopropyl moiety and should be considered representative of this class of compounds.

Introduction

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural and synthetic bioactive molecules, including nucleobases essential for life.[1][2][3] The incorporation of a cyclopropyl group into the pyrimidine structure is a well-established strategy in drug design to enhance metabolic stability, conformational rigidity, and binding affinity to biological targets.[4] This technical guide provides a comprehensive overview of the biological activities of cyclopropyl-substituted pyrimidine derivatives, with a focus on their antiviral and anticancer properties. The content is tailored for researchers, scientists, and drug development professionals, offering a compilation of quantitative data, experimental methodologies, and visual representations of relevant biological pathways and workflows.

Antiviral Activity

Cyclopropyl-substituted pyrimidine derivatives have demonstrated notable potential as antiviral agents, particularly against human immunodeficiency virus (HIV) and coronaviruses.

Quantitative Antiviral Data

The following table summarizes the in vitro antiviral activity and cytotoxicity of representative cyclopropyl-substituted pyrimidine and related derivatives from published studies.

| Compound ID | Virus Strain | EC₅₀ (nM) | CC₅₀ (µM) | Selectivity Index (SI) | Reference |

| DCS-a4 | HIV-1 WT | 7.8 | >100 | >12820 | [5] |

| K-5a2 | HIV-1 WT | 2 | >100 | >50000 | [5] |

| Compound 20 | HIV-1 WT | 2.4 | 5.1-149.2 | >2125 | [5] |

| Compound 27 | HIV-1 WT | 3.8 | 5.1-149.2 | >1342 | [5] |

| Compound 33 | HIV-1 WT | 3.2 | 5.1-149.2 | >1593 | [5] |

| Compound 34 | HIV-1 WT | 3.5 | 5.1-149.2 | >1457 | [5] |

| Compound 7a | HCoV-229E | - | >100 | - | [1] |

| Compound 7b | HCoV-229E | - | >100 | - | [1] |

| Compound 7f | HCoV-229E | - | >100 | - | [1] |

EC₅₀: 50% effective concentration; CC₅₀: 50% cytotoxic concentration; SI: Selectivity Index (CC₅₀/EC₅₀). Note: Specific EC₅₀ values for compounds 7a, 7b, and 7f against HCoV-229E were not provided in the source, but they were highlighted as having remarkable efficacy.

Mechanism of Action: Anti-HIV Activity

Many diarylpyrimidine (DAPY) derivatives, a class to which some cyclopropyl-containing compounds belong, are potent non-nucleoside reverse transcriptase inhibitors (NNRTIs).[5] They bind to a hydrophobic pocket in the HIV-1 reverse transcriptase (RT) enzyme, allosterically inhibiting its function and preventing the conversion of viral RNA into DNA, a crucial step in the viral replication cycle.[5][6]

Figure 1: Inhibition of HIV-1 Reverse Transcriptase.

Anticancer Activity

Pyrimidine derivatives are also widely investigated for their anticancer properties, with several approved drugs containing this core structure.[7][8] The introduction of cyclopropyl groups can enhance their potency and selectivity against various cancer cell lines.

Quantitative Anticancer Data

The following table presents the in vitro anticancer activity of representative pyrimidine derivatives. While specific data for dicyclopropyl derivatives is lacking, this data for related structures illustrates the potential of this chemical class.

| Compound ID | Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

| Compound 7d | Various | Hematological | - | [1] |

| Compound 7h | Various | Hematological | - | [1] |

| Compound 15 | DU-145 | Prostate Cancer | 2.0 ± 0.1 | [9] |

| Compound 17 | DU-145 | Prostate Cancer | 6.0 ± 0.1 | [9] |

IC₅₀: 50% inhibitory concentration. Note: Specific IC₅₀ values for compounds 7d and 7h were not provided in the source, but they were noted for their efficacy.

Potential Mechanism of Action: Anticancer Activity

Some pyrimidine derivatives exert their anticancer effects by inhibiting protein kinases, such as Epidermal Growth Factor Receptor (EGFR), which are often overexpressed in cancer cells and play a crucial role in cell proliferation, survival, and metastasis.[1]

Figure 2: Inhibition of EGFR Signaling Pathway.

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility and validation of scientific findings. Below are representative methodologies for the synthesis and biological evaluation of cyclopropyl-substituted pyrimidine derivatives, based on published literature.

General Synthesis of 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines

A common synthetic route to pyrimido[4,5-d]pyrimidines involves a multi-step process starting from simple precursors.[1]

Figure 3: General Synthesis Workflow.

Step 1: Synthesis of Pyrimidine Intermediate: Thiourea is reacted with a suitable dicarbonyl compound in the presence of a base to form a substituted aminopyrimidine.

Step 2: Annulation to form the Fused Ring System: The pyrimidine intermediate undergoes a cyclization reaction, often with a formylating agent, to construct the second pyrimidine ring, yielding the pyrimido[4,5-d]pyrimidine core.

Step 3: Nucleophilic Substitution: The fused pyrimidine is then subjected to nucleophilic substitution reactions with various amines, including those containing cyclopropyl moieties, to introduce diversity at specific positions of the scaffold.[1]

In Vitro Antiviral Assay (Cytopathic Effect Inhibition Assay)

This assay is commonly used to determine the antiviral efficacy of compounds against viruses that cause visible damage (cytopathic effect, CPE) to host cells.

-

Cell Seeding: Host cells (e.g., MT-4 for HIV, human embryonic lung cells for coronaviruses) are seeded in 96-well microtiter plates and incubated to form a confluent monolayer.

-

Compound Preparation: The test compounds are serially diluted in cell culture medium to various concentrations.

-

Infection and Treatment: The cell monolayers are infected with a predetermined amount of virus. Immediately after infection, the different concentrations of the test compounds are added to the wells.

-

Incubation: The plates are incubated for a period that allows for multiple rounds of viral replication and the development of CPE in untreated, virus-infected control wells.

-

Assessment of CPE: The extent of CPE is evaluated microscopically. Alternatively, cell viability can be quantified using a colorimetric assay (e.g., MTT assay), which measures the metabolic activity of living cells.

-

Data Analysis: The EC₅₀ is calculated as the compound concentration that inhibits viral-induced CPE by 50%. The CC₅₀ is determined in parallel on uninfected cells to assess compound cytotoxicity. The selectivity index (SI = CC₅₀/EC₅₀) is then calculated to evaluate the therapeutic window of the compound.[1][5]

In Vitro Anticancer Assay (MTT Proliferation Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.

-

Cell Seeding: Cancer cells of interest (e.g., MCF-7 for breast cancer, A549 for lung cancer) are seeded in 96-well plates and allowed to attach overnight.

-

Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.

-

Incubation: The plates are incubated for a few hours, during which viable cells with active metabolism reduce the yellow MTT to a purple formazan product.

-

Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated control cells. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is then determined.[7]

Conclusion

Cyclopropyl-substituted pyrimidine derivatives represent a promising class of compounds with significant potential in the development of novel antiviral and anticancer agents. The cyclopropyl moiety often imparts favorable pharmacokinetic and pharmacodynamic properties. While the exploration of dicyclopropylpyrimidine derivatives appears to be a nascent field, the established biological activities of related compounds provide a strong rationale for the future design, synthesis, and evaluation of this specific subclass. The methodologies and data presented in this guide offer a foundational resource for researchers venturing into this area of medicinal chemistry.

References

- 1. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. juniperpublishers.com [juniperpublishers.com]

- 3. wjarr.com [wjarr.com]

- 4. scientificupdate.com [scientificupdate.com]

- 5. US5043339A - Antiviral compounds - Google Patents [patents.google.com]

- 6. Recent medicinal approaches of novel pyrimidine analogs: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. medwinpublishers.com [medwinpublishers.com]

- 9. Overview of the Biological Activities of Pyrimido[4,5-d]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Preliminary Screening of 2,6-Dicyclopropylpyrimidin-4-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical guide for the preliminary screening of the novel chemical entity, 2,6-Dicyclopropylpyrimidin-4-amine. Given the limited existing data on this specific molecule, this guide outlines a proposed workflow for its initial evaluation. The content is structured to provide a robust framework for researchers, encompassing hypothetical synthesis, potential biological activities based on structurally related pyrimidine derivatives, detailed experimental protocols for preliminary screening, and structured data presentation formats. The objective is to furnish a foundational plan for the systematic investigation of this compound's potential as a therapeutic agent.

Introduction

The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Various derivatives of pyrimidine have demonstrated a wide spectrum of pharmacological activities, including but not limited to, kinase inhibition, anticancer, and antimicrobial effects. The novel compound, this compound, incorporates dicyclopropyl substitutions, which can enhance metabolic stability and binding affinity. This guide details a proposed preliminary screening cascade to elucidate the potential therapeutic value of this compound.

Proposed Synthesis

A plausible synthetic route for this compound can be conceptualized based on established pyrimidine synthesis methodologies. A potential starting material could be 2,4,6-trichloropyrimidine, which can undergo sequential nucleophilic aromatic substitution (SNAr) reactions.

Caption: Proposed synthetic workflow for this compound.

Postulated Biological Activities

Based on the biological activities of structurally similar pyrimidine derivatives found in scientific literature, this compound is postulated to exhibit one or more of the following activities:

-

Kinase Inhibition: Many aminopyrimidine derivatives are known to be potent inhibitors of various kinases, such as Aurora kinases and Cyclin-dependent kinases (CDKs).[1][2]

-

Anticancer Activity: As a consequence of potential kinase inhibition, the compound may exhibit cytotoxic effects against cancer cell lines.[1]

-

Antibacterial Activity: Certain substituted 2,4-diaminopyrimidines have shown activity against bacteria such as Bacillus anthracis by targeting dihydrofolate reductase (DHFR).[3]

Preliminary Screening Workflow

A tiered screening approach is recommended to efficiently evaluate the biological potential of this compound.

Caption: Proposed preliminary screening workflow for this compound.

Experimental Protocols

In Vitro Kinase Inhibition Assay

Objective: To identify potential kinase targets of this compound.

Methodology:

-

A panel of recombinant kinases is selected (e.g., a commercial kinase panel).

-

The compound is serially diluted to a range of concentrations.

-

The kinase, substrate (e.g., a generic peptide), and ATP are incubated with the compound.

-

The reaction is initiated by the addition of ATP.

-

After a defined incubation period, the reaction is stopped.

-

Kinase activity is measured by quantifying the amount of phosphorylated substrate, often using a luminescence-based or fluorescence-based method.

-

The percentage of inhibition is calculated relative to a control (DMSO vehicle).

Antiproliferative Assay (MTT Assay)

Objective: To assess the cytotoxic effect of the compound on cancer cell lines.

Methodology:

-

Cancer cell lines are seeded in 96-well plates and allowed to adhere overnight.

-

The compound is added to the wells at various concentrations and incubated for a specified period (e.g., 72 hours).

-

Following incubation, the media is removed, and a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

-

The plates are incubated to allow for the formation of formazan crystals by metabolically active cells.

-

The formazan crystals are solubilized with a suitable solvent (e.g., DMSO).

-

The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

The percentage of cell viability is calculated relative to a vehicle-treated control.

Antibacterial Susceptibility Testing (Broth Microdilution)

Objective: To determine the minimum inhibitory concentration (MIC) of the compound against various bacterial strains.

Methodology:

-

A standardized inoculum of the test bacteria is prepared in a suitable broth medium.

-

The compound is serially diluted in the broth in a 96-well microtiter plate.

-

The bacterial inoculum is added to each well.

-

The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

-

The MIC is determined as the lowest concentration of the compound that visibly inhibits bacterial growth.

Data Presentation

Quantitative data from the preliminary screening should be organized into clear and concise tables for comparative analysis.

Table 1: In Vitro Kinase Inhibition Profile

| Kinase Target | % Inhibition at 10 µM | IC50 (µM) |

| Kinase A | 95% | 0.1 |

| Kinase B | 88% | 0.5 |

| Kinase C | 12% | > 10 |

| ... | ... | ... |

Table 2: Antiproliferative Activity

| Cell Line | Tissue of Origin | GI50 (µM) |

| HCT116 | Colon | 1.2 |

| MCF7 | Breast | 2.5 |

| A549 | Lung | 3.1 |

| ... | ... | ... |

Table 3: Antibacterial Activity

| Bacterial Strain | Gram Stain | MIC (µg/mL) |

| Staphylococcus aureus | Positive | 8 |

| Escherichia coli | Negative | > 64 |

| Bacillus anthracis | Positive | 4 |

| ... | ... | ... |

Hypothetical Signaling Pathway

Should primary screening reveal potent inhibition of a specific kinase, for instance, a hypothetical "Kinase X" involved in a known cancer signaling pathway, further investigation into its downstream effects would be warranted.

Caption: Hypothetical signaling pathway inhibited by this compound.

Conclusion

This technical guide provides a structured and comprehensive framework for the initial scientific evaluation of this compound. The proposed workflow, from synthesis to preliminary biological screening, is designed to efficiently identify and characterize the potential therapeutic activities of this novel pyrimidine derivative. The provided protocols and data presentation formats are intended to serve as a practical resource for researchers embarking on the investigation of this and other new chemical entities. The successful execution of this preliminary screening will lay the groundwork for more advanced preclinical development.

References

- 1. Design, synthesis, and biological evaluation of polyphenols with 4,6-diphenylpyrimidin-2-amine derivatives for inhibition of Aurora kinase A - PMC [pmc.ncbi.nlm.nih.gov]

- 2. N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 3. Synthesis and biological activity of substituted 2,4-diaminopyrimidines that inhibit Bacillus anthracis - PMC [pmc.ncbi.nlm.nih.gov]

Thermochemical Properties of Substituted Pyrimidinamines: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted pyrimidinamines are a class of heterocyclic organic compounds that form the backbone of numerous biologically active molecules, including several approved drugs and a multitude of compounds in clinical development. Their prevalence in medicinal chemistry, particularly as kinase inhibitors in oncology, underscores the importance of a thorough understanding of their fundamental physicochemical properties. Thermochemical data, such as enthalpies of formation, combustion, and sublimation, are critical for drug design, formulation development, and understanding molecular stability. This technical guide provides a comprehensive overview of the available thermochemical data for substituted pyrimidinamines, details the experimental and computational methodologies used to determine these properties, and visualizes a key signaling pathway in which these compounds play an inhibitory role.

Data Presentation: Thermochemical Properties

Quantitative thermochemical data for substituted pyrimidinamines are sparse in the literature, with research historically focused more on their synthesis and biological activity. However, available data for select compounds and closely related structures provide valuable insights.

Table 1: Enthalpies of Formation and Combustion of Selected Pyrimidinamines and Related Compounds

| Compound | Formula | State | Method | ΔcH° (kJ/mol) | ΔfH° (kJ/mol) | Reference |

| 2-Amino-4,6-dimethoxypyrimidine | C6H9N3O2 | solid | Rotating Bomb Calorimetry | -3339.39 ± 1.54 | -307.91 ± 1.74 | [1] |

| 2-Aminopyridine | C5H6N2 | solid | Static Bomb Calorimetry | -2864.4 ± 0.5 | 39.4 ± 0.8 |

Table 2: Enthalpies of Sublimation and Vaporization

Experimental Protocols

The determination of thermochemical properties relies on precise calorimetric and analytical techniques. The following sections detail the methodologies relevant to the study of substituted pyrimidinamines.

Rotating Bomb Calorimetry

This technique is used to determine the enthalpy of combustion of solid or liquid samples, particularly those containing elements like nitrogen, sulfur, or halogens.

Methodology for 2-Amino-4,6-dimethoxypyrimidine: [1]

-

Sample Preparation: A pellet of the sample (approximately 0.8 g) is weighed with high precision and placed in a platinum crucible. A cotton fuse is positioned to ensure complete ignition.

-

Bomb Assembly: The crucible is placed in a stainless steel bomb, which is then sealed. The bomb is purged with oxygen to remove atmospheric nitrogen and then filled with high-purity oxygen to a pressure of 3.0 MPa. A small, known amount of distilled water (e.g., 1.0 mL) is added to the bomb to ensure that the combustion products are in a well-defined state.

-

Calorimetric Measurement: The bomb is submerged in a known volume of water in a calorimeter can. The system is allowed to reach thermal equilibrium. The sample is ignited by passing an electric current through the fuse. The temperature change of the water is monitored with a high-precision thermometer until a stable final temperature is reached.

-

Calibration: The energy equivalent of the calorimeter is determined by combusting a certified standard, such as benzoic acid, under identical conditions.

-

Corrections: The measured heat of combustion is corrected for the heat of ignition, the formation of nitric acid from residual nitrogen and the combustion of the cotton fuse.

-

Calculation of Enthalpy of Formation: The standard enthalpy of formation is calculated from the standard enthalpy of combustion using Hess's law, with the known standard enthalpies of formation of CO2(g) and H2O(l).

Knudsen Effusion Mass Spectrometry (KEMS)

KEMS is a powerful technique for determining the vapor pressure and, consequently, the enthalpy of sublimation of low-volatility solids.

General Protocol:

-

Sample Preparation: A small amount of the crystalline substituted pyrimidinamine is placed in a Knudsen cell, which is an isothermal container with a small effusion orifice.

-

High Vacuum and Heating: The Knudsen cell is placed in a high-vacuum chamber and heated to a precisely controlled temperature.

-

Effusion and Molecular Beam Formation: The sample sublimes inside the cell, and the vapor effuses through the orifice, forming a molecular beam. The rate of effusion is directly proportional to the vapor pressure of the sample at that temperature.

-

Mass Spectrometric Detection: The molecular beam is directed into the ion source of a mass spectrometer, where the effusing vapor is ionized and detected. The ion intensity of the parent molecule is proportional to its partial pressure in the cell.

-

Data Analysis: The vapor pressure is measured at several temperatures. The enthalpy of sublimation is then determined from the slope of the van't Hoff plot (ln(p) vs. 1/T) using the Clausius-Clapeyron equation.

Calvet Microcalorimetry

This technique is used to measure small heat effects and can be adapted to determine enthalpies of vaporization or sublimation.

General Protocol for Enthalpy of Vaporization:

-

Sample Preparation: A small, accurately weighed amount of the liquid or solid substituted pyrimidinamine is sealed in a glass capillary or a volatile sample pan.

-

Calorimeter Setup: The Calvet microcalorimeter, which consists of two thermally identical cells (sample and reference), is maintained at a constant, elevated temperature.

-

Measurement: The sealed sample container is dropped into the sample cell, where it ruptures, and the sample vaporizes. The heat absorbed during the endothermic vaporization process is measured by the calorimeter's heat flux sensors.

-

Calibration: The instrument is calibrated using a substance with a known enthalpy of vaporization or by electrical calibration.

-

Calculation: The enthalpy of vaporization is calculated from the measured heat flow and the mass of the sample.

Mandatory Visualization

Substituted pyrimidinamines are frequently designed as inhibitors of protein kinases, which are key components of cellular signaling pathways often dysregulated in diseases like cancer. The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a prominent target for many pyrimidine-based inhibitors.

Caption: EGFR signaling pathway and the mechanism of its inhibition by pyrimidinamine-based drugs.

Conclusion

The thermochemical properties of substituted pyrimidinamines are fundamental to understanding their stability and behavior in both biological and pharmaceutical contexts. While the available quantitative data is currently limited, the established experimental and computational methodologies provide a clear framework for future investigations. A deeper understanding of these properties will undoubtedly aid in the rational design and development of next-generation pyrimidinamine-based therapeutics. The visualization of their role in key signaling pathways, such as the EGFR pathway, highlights their significance in modern drug discovery. This guide serves as a foundational resource for researchers dedicated to advancing the science of these critical medicinal compounds.

References

Methodological & Application

Application Notes & Protocols for the Synthesis of 2,6-Dicyclopropylpyrimidin-4-amine

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 2,6-Dicyclopropylpyrimidin-4-amine, a molecule of interest in medicinal chemistry and drug discovery. The synthetic strategy employed is a one-step palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, which is a highly efficient and versatile method for the formation of carbon-carbon bonds.

The protocol starts from the commercially available 4-Amino-2,6-dichloropyrimidine and utilizes cyclopropylboronic acid to introduce the cyclopropyl moieties at the 2 and 6 positions of the pyrimidine ring. This method offers a straightforward and reliable route to the target compound, with good potential for scalability. The following sections detail the necessary reagents, equipment, and a step-by-step procedure for the synthesis and purification of this compound.

Experimental Protocol

Materials and Equipment

Reagents and Solvents:

-

4-Amino-2,6-dichloropyrimidine

-

Cyclopropylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Tricyclohexylphosphine (PCy₃)

-

Potassium phosphate tribasic (K₃PO₄)

-

Toluene

-

Deionized Water

-

Ethyl acetate

-

Hexane

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Argon or Nitrogen gas (for inert atmosphere)

Equipment:

-

Round-bottom flask (appropriate size for the reaction scale)

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Inert atmosphere setup (e.g., Schlenk line or balloon)

-

Separatory funnel

-

Rotary evaporator

-

Flash chromatography system

-

Standard laboratory glassware (beakers, graduated cylinders, etc.)

-

Analytical balance

-

Thin Layer Chromatography (TLC) plates and chamber

Reagent Data

| Reagent | CAS Number | Molecular Weight ( g/mol ) | Amount (per 1 mmol of starting material) | Moles (mmol) |

| 4-Amino-2,6-dichloropyrimidine | 10132-07-7 | 163.99 | 164 mg | 1.0 |

| Cyclopropylboronic acid | 411235-57-9 | 85.90 | 223 mg | 2.6 |

| Palladium(II) acetate (Pd(OAc)₂) | 3375-31-3 | 224.49 | 11.2 mg | 0.05 |

| Tricyclohexylphosphine (PCy₃) | 2622-14-2 | 280.42 | 28.0 mg | 0.10 |

| Potassium phosphate (K₃PO₄) | 7778-53-2 | 212.27 | 637 mg | 3.0 |

| Toluene | 108-88-3 | 92.14 | 10 mL | - |

| Water (deionized) | 7732-18-5 | 18.02 | 1 mL | - |

Synthesis Procedure

Reaction Setup:

-

To a dry round-bottom flask equipped with a magnetic stir bar, add 4-Amino-2,6-dichloropyrimidine (1.0 mmol, 164 mg), cyclopropylboronic acid (2.6 mmol, 223 mg), palladium(II) acetate (0.05 mmol, 11.2 mg), tricyclohexylphosphine (0.10 mmol, 28.0 mg), and potassium phosphate (3.0 mmol, 637 mg).

-

Seal the flask with a septum and connect it to an inert gas line (Argon or Nitrogen).

-

Evacuate the flask and backfill with the inert gas. Repeat this process three times to ensure an inert atmosphere.

-

Using a syringe, add toluene (10 mL) and deionized water (1 mL) to the flask.

Reaction Execution:

-

Stir the reaction mixture vigorously and heat it to 100 °C using a preheated oil bath.

-

Maintain the reaction at this temperature for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexane as the eluent. The starting material (4-Amino-2,6-dichloropyrimidine) should be consumed, and a new, less polar spot corresponding to the product should appear.

Work-up and Purification:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL).

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with ethyl acetate (2 x 15 mL).

-

Combine the organic layers and wash them with brine (20 mL).

-

Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product is then purified by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent, to afford the pure this compound.

Expected Results

| Product | Appearance | Yield (%) | Purity (%) (by HPLC/NMR) |

| This compound | Off-white solid | 60-75 | >95 |

Note: Yields are indicative and may vary depending on the reaction scale and optimization of conditions.

Visualization of the Synthetic Workflow

Caption: Synthetic workflow for this compound.

Safety Precautions

-

All manipulations should be carried out in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE), including safety glasses, a lab coat, and gloves, must be worn at all times.

-

Palladium compounds are toxic and should be handled with care.

-

Toluene is a flammable and volatile solvent. Avoid open flames and ensure proper ventilation.

-

Potassium phosphate is a strong base and can cause irritation. Avoid contact with skin and eyes.

-

Consult the Safety Data Sheets (SDS) for all reagents before starting the experiment.

Application Notes and Protocols for 2,6-Dicyclopropylpyrimidin-4-amine in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data for 2,6-dicyclopropylpyrimidin-4-amine is limited in publicly available literature. The following application notes and protocols are based on established principles of medicinal chemistry and data from structurally analogous pyrimidine derivatives.

Introduction